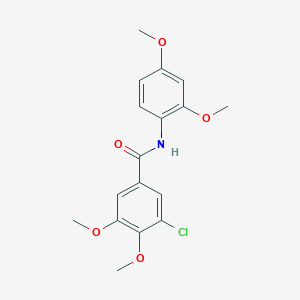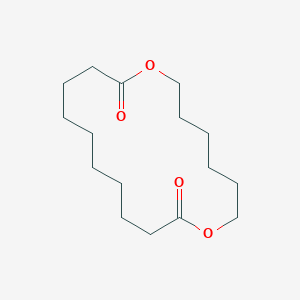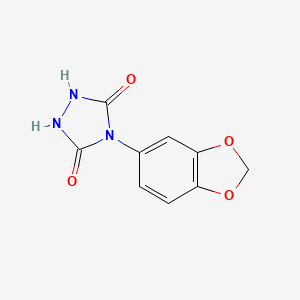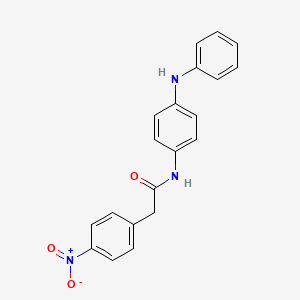
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide, also known as CDMB, is a compound that has been extensively studied in the field of medicinal chemistry due to its potential therapeutic properties. CDMB belongs to the class of benzamide derivatives, which have been shown to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, and anti-viral effects.
作用機序
The mechanism of action of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide is not yet fully understood. However, studies have shown that it can inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, such as protein kinase B (AKT) and cyclin-dependent kinase 2 (CDK2). In addition, this compound has been shown to induce cell cycle arrest in cancer cells, which can prevent them from dividing and proliferating.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer activity, this compound has been shown to have anti-inflammatory effects, which may be beneficial for the treatment of various inflammatory diseases. Furthermore, this compound has been shown to have anti-viral activity against the hepatitis C virus, which is a promising area of research for the development of new anti-viral drugs.
実験室実験の利点と制限
One of the advantages of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide is that it is relatively easy to synthesize in the laboratory, which makes it a useful compound for research purposes. However, like many other experimental compounds, this compound has some limitations. For example, its solubility in water is relatively low, which can make it difficult to administer in certain experimental settings. In addition, this compound has not yet been extensively tested in animal models, which is an important step in the development of new drugs.
将来の方向性
There are several potential future directions for research on 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide. One area of interest is the development of new anti-cancer drugs based on the structure of this compound. Researchers may also investigate the potential use of this compound for the treatment of other diseases, such as inflammatory or viral diseases. In addition, further studies may be conducted to elucidate the mechanism of action of this compound and to identify potential targets for drug development.
合成法
The synthesis of 3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide can be achieved through a multi-step process involving the reaction of 3-chloro-4,5-dimethoxybenzoic acid with 2,4-dimethoxyaniline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with N,N-dimethylformamide dimethyl acetal to yield this compound.
科学的研究の応用
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide has been the subject of numerous studies in the field of medicinal chemistry due to its potential therapeutic properties. One of the primary areas of research has been its anti-cancer activity. Studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anti-cancer drugs.
特性
IUPAC Name |
3-chloro-N-(2,4-dimethoxyphenyl)-4,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5/c1-21-11-5-6-13(14(9-11)22-2)19-17(20)10-7-12(18)16(24-4)15(8-10)23-3/h5-9H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHHMLKWFWAEEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C(=C2)Cl)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B4940087.png)
![1-(2-adamantyl)-4-bicyclo[2.2.1]hept-2-ylpiperazine](/img/structure/B4940092.png)

![3-{1-[(5-chloro-2-thienyl)methyl]-4-piperidinyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B4940113.png)

![N-[5-(2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-4-nitrobenzamide](/img/structure/B4940127.png)


![1-{5-[3-(1H-pyrazol-3-yl)phenyl]-2-furoyl}piperidine](/img/structure/B4940144.png)
![2,3-dihydro-1H-inden-2-yl[3-(dimethylamino)-2,2-dimethylpropyl]amine](/img/structure/B4940147.png)
![4-(4-biphenylylmethyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B4940171.png)

![1-({5-[(2,6-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(2-fluorobenzyl)-1,4-diazepane](/img/structure/B4940180.png)
![2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3H-benzo[f]chromen-3-one](/img/structure/B4940202.png)
